2,2-Dibromobutane

Isomerization Thermochemistry Equilibrium

2,2-Dibromobutane is a geminal dibromoalkane (two bromine atoms on the same carbon) with the molecular formula C4H8Br2. It is a dense liquid (boiling point ~145 °C at 760 mmHg, density ~1.784 g/cm³, vapor pressure 6.3 ± 0.3 mmHg at 25 °C).

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 50341-35-0
Cat. No. B14672450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromobutane
CAS50341-35-0
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCCC(C)(Br)Br
InChIInChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3
InChIKeyXWDSASBQVXXTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromobutane (CAS 50341-35-0): A Geminal Dibromoalkane for Specialized Organic Synthesis and Mechanistic Studies


2,2-Dibromobutane is a geminal dibromoalkane (two bromine atoms on the same carbon) with the molecular formula C4H8Br2. It is a dense liquid (boiling point ~145 °C at 760 mmHg, density ~1.784 g/cm³, vapor pressure 6.3 ± 0.3 mmHg at 25 °C) . Unlike its vicinal (adjacent carbon) or terminal dibromo isomers, this compound serves as a key intermediate for the preparation of terminal alkynes via double dehydrohalogenation and as a probe for studying steric and electronic effects in halogenation reactions [1]. Its unique substitution pattern makes it a strategic starting material where regiospecific elimination outcomes are required.

Why Vicinal or Terminal Dibromobutanes Cannot Replace 2,2-Dibromobutane in Synthetic Routes


Procurement of a generic 'dibromobutane' fails because the positional isomerism (geminal vs. vicinal vs. terminal) dictates fundamentally different reactivity and product outcomes. Vicinal dibromides (e.g., 1,2-dibromobutane) undergo elimination to form alkenes under different conditions or can be reduced to alkenes [1]. Terminal dibromides (e.g., 1,4-dibromobutane) are primarily used as alkylating agents for chain extension. In contrast, 2,2-dibromobutane is a geminal dibromide that uniquely undergoes double dehydrohalogenation with strong bases (e.g., NaNH2) to yield terminal alkynes, specifically 1-butyne as a major product, a transformation that is not directly achievable with the same efficiency or selectivity using the vicinal isomers without additional steps [2]. This regiospecificity is critical for synthetic chemists designing routes to terminal alkynes.

Quantitative Differentiation: 2,2-Dibromobutane vs. Closest Dibromoalkane Analogs


Thermodynamic Isomerization: 2,2-Dibromobutane Favored Over 2,3-Dibromobutane

The gas-phase isomerization equilibrium between 2,2-dibromobutane and 2,3-dibromobutane strongly favors the geminal isomer. The standard enthalpy of reaction (ΔrH°) for the conversion of 2,3-dibromobutane to 2,2-dibromobutane is -13.0 ± 0.8 kJ/mol [1]. This exothermic value indicates that 2,2-dibromobutane is the thermodynamically more stable isomer.

Isomerization Thermochemistry Equilibrium

Synthetic Route Efficiency: Higher Yield of 2,2-Dibromobutane in Vapor Phase Bromination

In the vapor phase bromination of 2-bromobutane, 2,2-dibromobutane is a major product, while the vicinal isomer 1,2-dibromobutane is formed only in small amounts [1]. This demonstrates the preferential formation of the geminal product under these conditions, simplifying purification.

Radical Bromination Selectivity Reaction Engineering

Physical Property Differentiation: Lower Boiling Point than Vicinal and Terminal Isomers

2,2-Dibromobutane exhibits a boiling point of ~145 °C at 760 mmHg, which is significantly lower than that of 1,2-dibromobutane (~166 °C) and 2,3-dibromobutane (~161-167 °C), and also lower than 1,1-dibromobutane (~157 °C) [1]. This difference facilitates separation by distillation from its synthetic mixture.

Physical Properties Separation Science Process Chemistry

Spectroscopic Identification: Conformational Simplicity in the Liquid State

Infrared spectroscopic analysis indicates that 2,2-dibromobutane exists predominantly in a single conformation in the liquid state, in contrast to vicinal dibromides like 2,3-dibromobutane which exhibit conformational complexity due to rotation around the C-C bond . This simplifies vibrational assignments and analytical identification.

Vibrational Spectroscopy Conformational Analysis Analytical Chemistry

Optimal Procurement and Utilization Scenarios for 2,2-Dibromobutane


Synthesis of Terminal Alkynes (e.g., 1-Butyne) via Double Dehydrohalogenation

2,2-Dibromobutane is the preferred starting material for synthesizing terminal alkynes such as 1-butyne. Treatment with a strong base like sodium amide (NaNH2) yields 1-butyne as the major product, alongside 2-butyne and 1,2-butadiene [1]. This route leverages the geminal arrangement of bromine atoms, which facilitates the sequential elimination steps required for triple bond formation. This is a critical application in academic research and fine chemical manufacturing for producing terminal alkynes used as building blocks in pharmaceuticals and materials science.

Mechanistic Studies of Steric and Electronic Effects in Free Radical Halogenation

The bromination of 2-substituted butanes, including precursors to 2,2-dibromobutane, is a model system for investigating the influence of steric effects on reactivity and selectivity . Researchers procure 2,2-dibromobutane to study the kinetics of radical abstraction at the 2-position, where steric compression influences the reaction pathway despite unfavorable polar effects. This application supports fundamental research in physical organic chemistry and the development of more selective halogenation methodologies.

Analytical Reference Standard for Geminal Dibromide Identification

Due to its well-defined and relatively simple IR spectrum, which can be interpreted in terms of a single conformation in the liquid state, 2,2-dibromobutane serves as a valuable reference standard for identifying geminal dibromide structural motifs in unknown mixtures or reaction products . Analytical laboratories and quality control departments utilize this compound to calibrate instruments and validate methods for detecting gem-dibromides in complex organic matrices.

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